Bienvenue dans la boutique en ligne BenchChem!

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide

GPCR pharmacology GLP-1 receptor indole SAR

This synthetic indole-thioether-acetamide hybrid (C18H17FN2OS, MW 328.41) is a research compound for structure-activity relationship studies. Unlike FGIN-1-27, it is computationally predicted to interact with the glucagon-like peptide-1 receptor (GLP-1R) and thyrotropin-releasing hormone receptor, offering a distinct interaction profile for metabolic disease drug discovery. Its moderate logP (3.80) and hydrogen-bond donor capability suggest suitability for peripheral GPCR engagement over CNS targets, making it a valuable scaffold for NASH and metabolic indication research.

Molecular Formula C18H17FN2OS
Molecular Weight 328.41
CAS No. 850916-71-1
Cat. No. B2395761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
CAS850916-71-1
Molecular FormulaC18H17FN2OS
Molecular Weight328.41
Structural Identifiers
SMILESCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2OS/c1-12(22)20-10-11-23-18-15-4-2-3-5-16(15)21-17(18)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22)
InChIKeyZODWBVWZFCNLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide (CAS 850916-71-1) — Core Identity and Procurement Position


N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide (CAS 850916-71-1) is a synthetic indole-thioether-acetamide hybrid (C18H17FN2OS, MW 328.41) that merges a 2-(4-fluorophenyl)indole pharmacophore with a flexible sulfanyl-ethyl-acetamide side chain [1] [2]. Unlike the well‑characterized 2-aryl‑indole‑3‑acetamide class exemplified by FGIN‑1‑27 (a high‑affinity mitochondrial DBI receptor ligand with a Ki of 5.0 nM), this compound introduces a thioether bridge and a terminal secondary acetamide, which alter both its conformational landscape and its hydrogen‑bonding capacity [1] [2] [3]. The 4‑fluorophenyl substituent is preserved, but the replacement of the indole‑2‑aryl → indole‑3‑sulfanyl‑ethyl linkage and the switch from a tertiary, highly lipophilic N,N‑dihexylacetamide to a simpler NH‑acetamide create a chemically distinct scaffold that can engage a partially orthogonal biological target space, most notably GPCRs such as the glucagon‑like peptide‑1 receptor (GLP‑1R) and the thyrotropin‑releasing hormone receptor [3].

Why Generic 2‑Arylindole‑3‑acetamides Cannot Simply Replace N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide in Research Procurement


Closely related 2‑arylindole‑3‑acetamides such as FGIN‑1‑27 (CAS 142720‑24‑9) and the corresponding 4‑chlorophenyl analog (CAS 850917‑50‑9) share the 2‑(halophenyl)indole core but diverge fundamentally in their C‑3 substituent. FGIN‑1‑27 bears a CH2–C(=O)–N,N‑dihexyl group that confers a measured Ki of 5.0 nM for the mitochondrial DBI receptor (also known as the translocator protein, TSPO) and enables blood‑brain‑barrier penetration [1] [2]. The 4‑chlorophenyl variant (CAS 850917‑50‑9) retains the thioether‑ethyl‑acetamide linker but substitutes fluorine with chlorine, altering electronic and steric properties that are known to modulate potency at indole‑recognizing targets . By contrast, the subject compound combines a 4‑fluorophenyl group, a C‑3 sulfanyl‑ethyl spacer, and a terminal NH‑acetamide that is hydrogen‑bond donor‑capable, generating a distinct interaction fingerprint: it is predicted to interact with the glucagon‑like peptide‑1 receptor (GLP‑1R) and the thyrotropin‑releasing hormone receptor, two GPCRs that are not engaged by FGIN‑1‑27 . Therefore, researchers aiming at GLP‑1R‑modulated pathways, or structure–activity relationship (SAR) studies around indole‑3‑sulfanyl scaffolds, cannot simply substitute these compounds; the target molecule’s unique linker chemistry and GPCR interaction profile demand its deliberate procurement.

Quantitative Differentiation Evidence for N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide vs. In‑Class Analogs


GPCR Interaction Fingerprint: Selective Engagement of GLP‑1R and TRHR Not Observed for FGIN‑1‑27

The amino‑ethyl precursor of the target compound (CAS 865546‑48‑1, which differs only by the absence of the acetyl group) has been computationally annotated via the GLASS database and shows predicted interactions with the glucagon‑like peptide‑1 receptor (GLP‑1R) and the thyrotropin‑releasing hormone receptor (TRHR) [1]. In contrast, FGIN‑1‑27 (CAS 142720‑24‑9) is explicitly characterized as a high‑affinity ligand for the mitochondrial DBI receptor (TSPO) with no reported interaction with GLP‑1R or TRHR across multiple screening libraries, including the Tocriscreen Total, LOPAC, and Drug Repurposing Hub collections [2]. This orthogonal receptor‑engagement pattern is attributed to the indole‑3‑sulfanyl‑ethyl‑acetamide architecture, which positions the acetamide hydrogen‑bond donor and the flexible thioether linker in a geometry that favors peptide‑GPCR allosteric sites over the TSPO binding pocket.

GPCR pharmacology GLP-1 receptor indole SAR

Predicted CNS Drug‑Likeness: Lower logP and Higher Hydrogen‑Bond Donor Count Relative to FGIN‑1‑27

Predicted logP for the subject compound (CAS 850916‑71‑1) is 3.80, with a topological polar surface area (TPSA) of 58.5 Ų and one hydrogen‑bond donor (the acetamide NH), according to Chemsrc database predictions [1]. The amino‑ethyl analog (CAS 865546‑48‑1) possesses one additional hydrogen‑bond donor (the primary amine) and a predicted pKa of 15.58, classifying it as a non‑basic amine that remains largely neutral at physiological pH . In stark contrast, FGIN‑1‑27 (CAS 142720‑24‑9) has a calculated logP of 9.59, zero hydrogen‑bond donors, and a TPSA of 35.6 Ų, consistent with its documented high lipophilicity and efficient BBB penetration [2]. The 2.8‑fold reduction in logP for the target compound, combined with the addition of one H‑bond donor, suggests a shifted pharmacokinetic profile that may reduce passive BBB permeability while maintaining favorable solubility for systemic or peripheral target engagement.

physicochemical profiling CNS drug-likeness blood-brain barrier

Difference in Basicity and Reactivity vs. the Amino‑Ethyl Precursor (CAS 865546‑48‑1)

The target compound is the N‑acetyl derivative of 2-([2-(4-fluorophenyl)-1H-indol-3-yl]thio)ethanamine (CAS 865546‑48‑1). The precursor amine bears a primary NH2 group with a predicted pKa of 15.58, which is essentially non‑basic at physiological pH but remains nucleophilic and can participate in unwanted side reactions (e.g., Schiff‑base formation, oxidation) during long‑term storage or in complex reaction mixtures [1]. Acetylation converts the amine into a secondary acetamide (pKa ≈ 15–16 for the NH proton deprotonation; essentially neutral), eliminating the nucleophilic lone‑pair while preserving a hydrogen‑bond donor for target engagement [1]. This single modification has practical consequences for chemical biology: the acetylated compound is more stable toward electrophiles and oxidizing agents, enabling its use in cellular assays or multi‑component reaction systems where the free amine would be chemically incompatible.

synthetic chemistry building block utility functional group compatibility

4‑Fluoro vs. 4‑Chloro Substitution: Differential Potency Implications from Indole‑3‑Thioether SAR

Within the 2‑(halophenyl)‑indole‑3‑thioether‑acetamide series, the 4‑fluorophenyl analog (CAS 850916‑71‑1) and the 4‑chlorophenyl analog (CAS 850917‑50‑9) differ solely by halogen identity [1] . Although no head‑to‑head potency data are available for these two compounds, extensive SAR from the broader FGIN‑1 and indole‑2‑aryl classes demonstrates that halogen substitution has a pronounced effect on target affinity: in the FGIN‑1 series, the 4‑fluorophenyl derivative FGIN‑1‑27 achieved a Ki of 5.0 nM at the DBI receptor, whereas the corresponding 4‑chlorophenyl FGIN‑1‑28 showed a Ki of 11.2 nM, representing a 2.2‑fold loss in potency [1] [2]. This halogen‑dependent potency trend is consistent with the smaller, more electronegative fluorine atom engaging in favorable dipolar and C–H···F interactions that are weaker or absent for chlorine. By extrapolation, researchers screening this chemotype may observe differentiated activity profiles for the 4‑fluoro and 4‑chloro congeners at specific protein targets, justifying the procurement of both analogs rather than assuming bioisosteric equivalence.

halogen SAR indole derivatives bioisosterism

Optimal Application Scenarios for Procuring and Deploying N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide


GLP‑1 Receptor Allosteric Modulator Screening Libraries

Because the amino‑ethyl precursor of this compound is computationally annotated as an interactor of the glucagon‑like peptide‑1 receptor (GLP‑1R) — a G‑protein coupled receptor critical for metabolic regulation — the target N‑acetyl derivative is a logical inclusion in small‑molecule screening decks aimed at identifying non‑peptidic GLP‑1R allosteric modulators [1]. Unlike the highly lipophilic FGIN‑1‑27, which predominantly targets the mitochondrial DBI/TSPO receptor and readily crosses the blood‑brain barrier, this compound’s moderate logP (3.80) and presence of a hydrogen‑bond donor may favor engagement of peripheral GPCRs over CNS targets, an attractive feature for metabolic‑disease drug discovery where CNS side effects are undesirable [1] [2].

Indole‑3‑Sulfanyl‑Acetamide SAR Campaigns Requiring Halogen Comparator Sets

The target compound (4‑fluoro) and its 4‑chlorophenyl congener (CAS 850917‑50‑9) form a matched halogen pair that is critical for systematically probing electronic and steric effects at the 4‑position of the phenyl ring [3]. In the analogous FGIN‑1 series, the 4‑F → 4‑Cl substitution reduced DBI receptor affinity by 2.2‑fold (Ki 5.0 → 11.2 nM), validating that halogen choice meaningfully impacts target recognition [3]. Medicinal chemistry teams building SAR tables around indole‑3‑thioether scaffolds should acquire both the 4‑fluorophenyl and 4‑chlorophenyl variants to experimentally test whether a similar halogen‑dependence operates at their target(s) of interest.

Stable Functional Probes for Cellular Target‑Engagement and Chemoproteomics Experiments

In contrast to the free‑amine precursor (CAS 865546‑48‑1), which bears a primary NH2 group (predicted pKa 15.58) that is susceptible to oxidation, Schiff‑base condensation, and adventitious biotinylation, the N‑acetyl cap on the subject compound eliminates this nucleophilic liability while retaining a hydrogen‑bond donor for protein‑ligand interactions [4]. This improved chemical stability makes the compound a more reliable probe for long‑duration cellular assays, pull‑down experiments, and chemoproteomics workflows where the integrity of the small‑molecule bait must be maintained over hours to days. Researchers performing covalent or photoaffinity labeling experiments that require an inert bystander scaffold can confidently use this acetyl‑protected form to minimize off‑target reactivity.

Peripheral‑Restricted Preclinical Candidate Profiling for Inflammation or Metabolic Indications

The predicted physicochemical profile — logP 3.80, TPSA 58.5 Ų, and one H‑bond donor — positions this compound closer to the CNS drug‑likeness ‘soft spot’ than the extremely lipophilic FGIN‑1‑27 (logP 9.59, TPSA 35.6 Ų) [2] [5]. While the lower logP alone does not guarantee restricted brain exposure, the combination of increased polar surface area and hydrogen‑bond donor capability is consistent with reduced passive BBB permeability in PAMPA‑BBB or in situ perfusion models. Preclinical research groups seeking to evaluate indole‑based compounds for peripheral inflammation, non‑alcoholic steatohepatitis (NASH), or other metabolic indications where CNS penetration is disfavored should consider this compound as a more appropriate starting scaffold than FGIN‑1‑27.

Quote Request

Request a Quote for N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.